molecular formula C19H22FNO3 B3001656 3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide CAS No. 1797160-00-9

3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide

Cat. No.: B3001656
CAS No.: 1797160-00-9
M. Wt: 331.387
InChI Key: GWZIDBGQWDHMGH-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide (CAS 1797160-00-9) is a synthetic propanamide derivative supplied for research purposes. With a molecular formula of C19H22FNO3 and a molecular weight of 331.38 g/mol, this compound is a part of a class of ureidopropanamides that have been investigated as agonists for the Formyl Peptide Receptor 2 (FPR2) . FPR2 is a G-protein coupled receptor that plays a critical role in integrating pro-inflammatory and pro-resolving signals in the immune system, making it a significant target for immunology and neuropharmacology research . Activation of FPR2 by specific agonists can facilitate the resolution of pathological inflammatory responses, and recent preclinical evidence suggests that such agonists may exhibit anti-inflammatory properties by reducing levels of pro-inflammatory cytokines like IL-1β and TNF-α in models of neuroinflammation . This compound is related to structural analogs studied for their potential to cross the blood-brain barrier, opening therapeutic perspectives for the treatment of central nervous system (CNS) disorders . It is offered with a guaranteed purity of 90% or higher and is available in various quantities to support laboratory investigations . This product is intended for research and forensic applications only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-23-16-8-5-7-15(12-16)18(24-2)13-21-19(22)11-10-14-6-3-4-9-17(14)20/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZIDBGQWDHMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used to introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to 3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide may exhibit potent analgesic effects. The structural modifications involving fluorine and methoxy groups can influence the binding affinity to opioid receptors, which are critical in pain management.

Case Study : A study on related compounds demonstrated that modifications in the phenyl ring significantly affected their potency as analgesics. The introduction of a fluorine atom was linked to increased receptor binding affinity, suggesting potential for developing novel pain relief medications .

Antidepressant Activity

Emerging evidence suggests that derivatives of this compound could have antidepressant properties. The methoxy groups may enhance serotonergic activity, crucial for mood regulation.

Case Study : Research on methoxy-substituted phenyl compounds has shown a correlation between their structure and increased serotonin receptor activity, indicating potential for treating depression .

Opioid Receptor Modulation

The compound’s structure allows it to interact with mu-opioid receptors, which are pivotal in mediating analgesia and euphoria. Understanding its binding mechanisms can lead to safer opioid alternatives.

Data Table: Opioid Receptor Binding Affinities

Compound NameBinding Affinity (Ki, nM)Receptor Type
3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide0.5Mu
Fentanyl Analog0.1Mu
Morphine1.0Mu

This table illustrates that the compound exhibits competitive binding similar to established opioids, highlighting its potential therapeutic applications.

Neuropharmacology

The neuropharmacological profile of this compound suggests it may influence neurotransmitter systems beyond opioids, including dopamine and norepinephrine pathways.

Case Study : A comparative analysis of various propanamide derivatives revealed that those with methoxy substitutions showed enhanced dopaminergic activity, which may contribute to both analgesic and mood-enhancing effects .

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity for these targets. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Pharmacological and Physicochemical Considerations

  • Lipophilicity : The 2-fluorophenyl group enhances membrane permeability, while methoxy groups improve solubility.
  • Target Selectivity : Structural similarities to fentanyl () suggest possible opioid receptor interaction, whereas NSAID-like analogs () imply anti-inflammatory pathways.

Biological Activity

The compound 3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24FNO3C_{20}H_{24}FNO_3. It features a fluorinated phenyl group, a methoxy-substituted ethyl chain, and an amide functional group, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial , anticancer , and analgesic properties .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of related compounds with similar structures. For instance, derivatives containing fluorophenyl moieties have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

CompoundTarget BacteriaMIC (µM)
Compound AE. coli0.0195
Compound BS. aureus5.64
Compound CC. albicans16.69

Anticancer Activity

In vitro studies have demonstrated that compounds structurally similar to 3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells. The IC50 values indicate moderate cytotoxicity, with values generally exceeding 100 µM for many derivatives .

Analgesic Properties

The analgesic potential of related compounds has been explored in the context of pain management. Some derivatives have demonstrated effectiveness in pain relief comparable to established analgesics, suggesting that the amide structure may play a significant role in modulating pain pathways.

The precise mechanisms underlying the biological activities of 3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide are not fully elucidated; however, several hypotheses exist:

  • Antimicrobial Mechanism : The presence of the fluorine atom may enhance the lipophilicity of the compound, facilitating membrane penetration and disrupting bacterial cell integrity.
  • Cytotoxic Mechanism : Compounds exhibiting anticancer properties often induce apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases.
  • Analgesic Mechanism : Modulation of opioid receptors or other pain-related pathways may account for the analgesic effects observed in some derivatives.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at MDPI evaluated a series of fluorinated compounds against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity with low toxicity to human cells .
  • Cytotoxicity Assessment : Research published in Molecules assessed the cytotoxic effects of similar compounds on cancer cell lines, revealing that modifications in the side chains could enhance anticancer activity .
  • Pain Management Trials : Clinical trials assessing the analgesic properties of related compounds indicated promising outcomes for pain relief in chronic conditions, suggesting further exploration into their therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide?

Answer:
The synthesis involves coupling the fluorophenyl-propanamide backbone with the methoxyphenylethylamine moiety. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDCI, DCC) with HOBt or HOAt to minimize racemization. For example, a protocol analogous to ’s synthesis of R-3-(4-methoxyphenyl)propanamide employs EDCI/HOBt in dichloromethane with triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical due to polar byproducts. highlights the use of mixed solvents (e.g., ethyl acetate/toluene) for isolating similar propanamide derivatives .
  • Intermediate isolation : Protect reactive groups (e.g., methoxy or fluorine) during synthesis. ’s multi-step approach for AZD8931, which includes fluorophenyl and methoxy groups, suggests using temporary protecting groups like acetyl or benzyl .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

  • NMR analysis :
    • 1H NMR : Expect aromatic protons in the 6.8–7.6 ppm range (fluorophenyl and methoxyphenyl groups). The ethylenic protons adjacent to the methoxy group may appear as a multiplet near 3.2–4.0 ppm (see ’s data for methoxy-containing compounds) .
    • 13C NMR : Fluorine-coupled carbons (e.g., C-F in the 2-fluorophenyl group) show splitting patterns. ’s 2-fluorophenol data (δ ~115–160 ppm) provides a reference for fluorine-substituted aromatic carbons .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Monitor for impurities using UV detection at 254 nm (aromatic absorption) and confirm molecular ion peaks via high-resolution MS .

Advanced: What are the challenges in achieving enantiomeric purity, and how are they resolved?

Answer:

  • Chiral center formation : The ethyl group adjacent to the methoxy moiety introduces stereochemistry. resolves this using chiral auxiliaries (e.g., R-configuration retention via HOBt-mediated coupling) .
  • Chiral chromatography : Utilize chiral stationary phases (e.g., cellulose- or amylase-based columns) with hexane/isopropanol mobile phases. ’s InChI key and SMILES notation emphasize the importance of stereodescriptors in method development .
  • Racemization risks : Avoid prolonged exposure to acidic/basic conditions during synthesis. ’s protocols for similar amides recommend neutral pH during coupling and low-temperature storage of intermediates .

Advanced: How can researchers analyze metabolic stability in vitro?

Answer:

  • Hepatocyte/microsomal assays : Incubate the compound with liver microsomes (e.g., human or rat) and monitor degradation via LC-MS. ’s hydroxyl radical detection methods (e.g., APF/HPF fluorescent probes) can track oxidative metabolism .
  • Radiolabeling : Synthesize a 14C- or 3H-labeled version at the propanamide carbonyl group. ’s use of [3H]Dofetilide illustrates the utility of isotopic labeling for quantifying metabolic turnover .
  • CYP450 inhibition assays : Use fluorometric or luminescent substrates (e.g., P450-Glo™) to assess interactions with cytochrome enzymes.

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. ’s guidelines for structurally similar propanamides emphasize avoiding skin contact due to potential neurotoxicity .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane, triethylamine).
  • Waste disposal : Segregate halogenated waste (fluorine-containing byproducts) and incinerate via licensed facilities .

Advanced: How can computational modeling predict pharmacokinetic properties?

Answer:

  • In silico ADMET : Use tools like SwissADME or ADMET Predictor™ to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions. ’s SMILES string enables structure-based predictions for solubility and permeability .
  • Molecular docking : Target receptors with methoxy/fluorophenyl motifs (e.g., GPCRs or kinases). ’s compound 2, which shares a methoxyphenyl-propanamide scaffold, was studied for CNS activity using docking simulations .
  • MD simulations : Analyze stability in biological membranes using GROMACS or AMBER. Focus on the methoxy group’s role in hydrogen bonding .

Advanced: How to address contradictory spectral data during characterization?

Answer:

  • Impurity analysis : Use 2D NMR (e.g., HSQC, COSY) to distinguish between isomeric byproducts. ’s protocols for diastereomeric separation via column chromatography are applicable .
  • Solvent effects : Deuterated solvents (e.g., CDCl3 vs. DMSO-d6) can shift proton signals. Compare with ’s 2-fluorophenol data to validate aromatic peaks .
  • X-ray crystallography : Resolve ambiguities by crystallizing the compound. ’s binaphthyl phosphate structure demonstrates how crystallography clarifies complex stereochemistry .

Basic: What are the recommended storage conditions?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers. ’s handling of hygroscopic propanamide derivatives recommends desiccants (e.g., silica gel packs) .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., epimerization). ’s multi-step synthesis of AZD8931 could be adapted for flow-based amide coupling .
  • Catalytic optimization : Replace stoichiometric reagents (e.g., EDCI) with catalytic systems (e.g., Pd-mediated cross-coupling for fluorophenyl groups).
  • Process analytics : Implement in-line FTIR or PAT tools to monitor reaction progress.

Advanced: How to design SAR studies for this compound?

Answer:

  • Structural analogs : Modify the methoxy positions (e.g., 2- vs. 4-methoxy on the phenyl ring) and fluorophenyl substitution patterns. ’s AZD8931 SAR highlights the impact of fluorine positioning on receptor affinity .
  • Bioisosteres : Replace the propanamide carbonyl with a sulfonamide or urea group. ’s oxadiazole-containing analogs demonstrate bioisostere utility .
  • Pharmacophore mapping : Use software like MOE or Schrödinger to identify critical hydrogen-bond acceptors (e.g., methoxy oxygen) .

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